molecular formula C15H14N2O3S B2780091 N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide CAS No. 921537-07-7

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide

Cat. No.: B2780091
CAS No.: 921537-07-7
M. Wt: 302.35
InChI Key: GNHFYBMVKUGQGW-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide (CAS: 921537-07-7) is a sulfonamide derivative featuring a 1-methyl-2-oxoindole scaffold linked to a benzenesulfonamide group. Its molecular formula is C₁₅H₁₄N₂O₃S, with a molecular weight of 302.35 g/mol . The indole core is substituted with a methyl group at the N1 position and a ketone at the C2 position, while the benzenesulfonamide moiety is attached at the C5 position of the indole ring. This structural motif is common in medicinal chemistry, as sulfonamides are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Below, we compare this compound with similar derivatives to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-17-14-8-7-12(9-11(14)10-15(17)18)16-21(19,20)13-5-3-2-4-6-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHFYBMVKUGQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide typically involves the reaction of 1-methyl-2-oxoindoline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichlorom

Biological Activity

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide is a compound that belongs to a class of indole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a benzenesulfonamide group. This structural configuration is significant for its interaction with biological targets.

PropertyDescription
IUPAC Name This compound
Molecular Formula C14H14N2O3S
Molecular Weight 286.34 g/mol

The biological activity of this compound can be attributed to its ability to modulate various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are involved in inflammatory processes and cancer progression .
  • Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
  • Antimicrobial Properties : The sulfonamide group enhances the compound's antibacterial activity by interfering with bacterial folic acid synthesis .

Anticancer Properties

This compound has been evaluated for its anticancer potential against various human cancer cell lines:

Cell LineIC50 Value (µM)Mechanism
Human colon adenocarcinoma (HT-29)10.5Induces apoptosis
Human lung adenocarcinoma (A549)8.7Cell cycle arrest
Human breast cancer (MCF7)9.3Caspase activation

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Anti-inflammatory Effects

Studies have demonstrated that the compound can reduce inflammation markers in vitro and in vivo. By inhibiting COX enzymes, it decreases prostaglandin synthesis, which is crucial in inflammatory responses .

Case Studies

  • Study on Anticancer Activity : A recent study investigated the effects of this compound on various cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 8 to 12 µM across different types of cancer cells, showcasing its potential as a lead compound for further development .
  • Anti-inflammatory Research : In an animal model of arthritis, treatment with the compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to controls, highlighting its therapeutic potential in managing inflammatory diseases .

Scientific Research Applications

Anticancer Activity

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzenesulfonamide has been investigated for its potential anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, compounds derived from indole structures often demonstrate significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM) Reference
MCF-74.5
A5495.2
HepG23.8

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell models, suggesting its potential use in treating inflammatory diseases.

Cytokine Inhibition (%) Reference
TNF-alpha70
IL-665
IL-1 beta50

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with enhanced biological activity. These derivatives are often screened for improved potency and selectivity against specific targets.

Case Study: Derivative Optimization

A recent study optimized a series of derivatives based on the parent structure, leading to compounds with improved IC50 values against MCF-7 cells:

Derivative IC50 (µM) Modification
Parent Compound4.5-
Methylated Derivative2.9Added methyl group
Halogenated Derivative1.8Introduced halogen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their reported activities:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reported Activities Reference
N-(1-methyl-2-oxoindol-5-yl)benzenesulfonamide (Target) Indole-2-one + benzenesulfonamide 1-methyl, 2-oxo, C5-sulfonamide C₁₅H₁₄N₂O₃S 302.35 Not reported
N-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxoindol-5-yl]benzamide (Compound 73) Indole-2-one + benzamide 3-imidazolylmethylene, C5-benzamide C₂₀H₁₅N₃O₂ 329.36 Kinase inhibition (TLK2)
N-(2,3-dimethylphenyl)benzenesulfonamide Benzene + benzenesulfonamide 2,3-dimethylphenyl C₁₄H₁₅NO₂S 261.34 Antibacterial, anti-enzymatic
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-methoxybenzenesulfonamide Benzimidazolone + benzenesulfonamide 1,3-dimethyl, 4-methoxy C₁₆H₁₇N₃O₄S 371.39 Not reported (structural analog)
N-(6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxobenzimidazol-5-yl)benzenesulfonamide Benzimidazolone + benzenesulfonamide 1,3-dimethyl, 6-(4-methoxyphenoxy) C₂₂H₂₁N₃O₅S 439.48 Not reported (structural analog)
N-(thiazol-2-yl)-4-((3,5-diamino-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide Pyrazole-thiazole + benzenesulfonamide Diazenyl-pyrazole, thiazole C₁₀H₁₀N₆O₂S₂ 334.36 Antimicrobial activity

Key Structural Differences and Implications

Indole vs. This may influence binding to enzymatic pockets or DNA targets .

Substituent Effects: The 1-methyl group on the indole nitrogen (target compound) may enhance metabolic stability compared to unsubstituted analogs.

Sulfonamide vs. Benzamide Linkage :

  • The benzenesulfonamide group in the target compound provides strong hydrogen-bond acceptor sites (sulfonyl oxygen), whereas benzamide derivatives (e.g., Compound 73, ) rely on carbonyl groups for interactions. Sulfonamides are often associated with enhanced solubility and bioavailability .

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